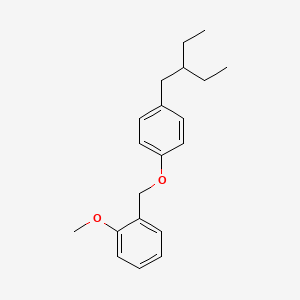![molecular formula C13H9F13 B14297449 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene CAS No. 116087-09-3](/img/structure/B14297449.png)
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene is a unique compound characterized by its bicyclic structure and the presence of a tridecafluorohexyl group. This compound is part of the norbornene family, known for its strained ring system which imparts significant reactivity. The presence of the tridecafluorohexyl group introduces fluorine atoms, which are known for their high electronegativity and ability to influence the compound’s chemical properties.
Métodos De Preparación
The synthesis of 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic olefin.
Fluorination: The introduction of the tridecafluorohexyl group can be achieved through a series of fluorination reactions. This often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the selective introduction of the fluorine atoms.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its strained ring system and fluorine atoms make it a valuable intermediate in various organic reactions.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its unique structure allows for the investigation of fluorine’s role in drug design and development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways: The compound may modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context.
Comparación Con Compuestos Similares
1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Norbornene: The parent compound, norbornene, lacks the fluorinated group and has different reactivity and applications.
2-Norbornene: Another derivative with different substituents, offering varied chemical properties and uses.
Bicyclo[2.2.1]hept-2-ene derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties imparted by the tridecafluorohexyl group.
The uniqueness of 1-(Tridecafluorohexyl)bicyclo[22
Propiedades
Número CAS |
116087-09-3 |
|---|---|
Fórmula molecular |
C13H9F13 |
Peso molecular |
412.19 g/mol |
Nombre IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H9F13/c14-8(15,7-3-1-6(5-7)2-4-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3,6H,2,4-5H2 |
Clave InChI |
LEFSJEOLPYPKFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


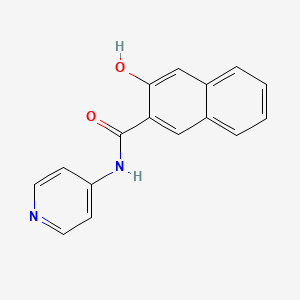
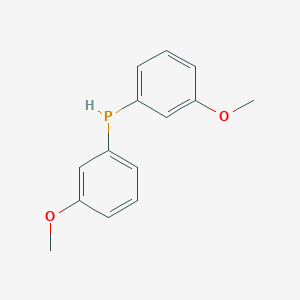
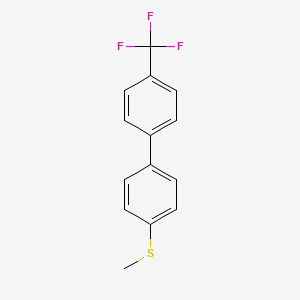
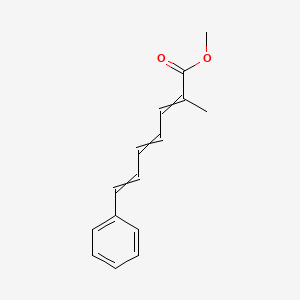
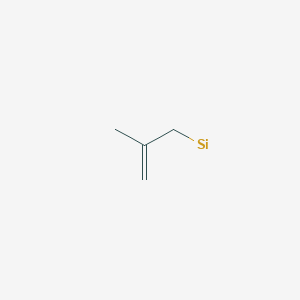
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
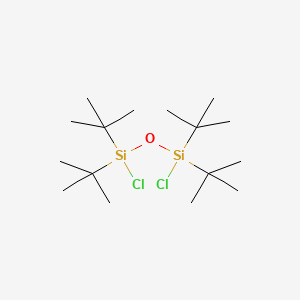

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
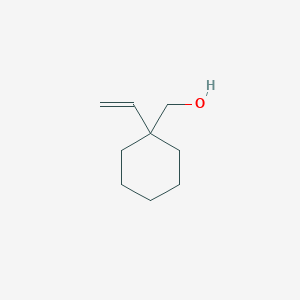
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


